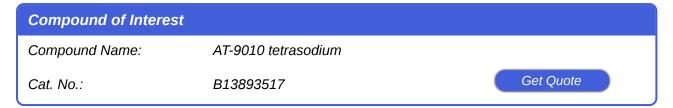


# Preclinical Profile of AT-9010 Tetrasodium: A Technical Overview of its Antiviral Activity

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

AT-9010 is the pharmacologically active triphosphate metabolite of the orally administered guanosine nucleotide prodrug bemnifosbuvir (also known as AT-527).[1][2] It has demonstrated potent antiviral activity against several RNA viruses, including a notable efficacy against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19. [2][3] This technical guide provides an in-depth overview of the preclinical data on the activity of AT-9010 tetrasodium, with a focus on its mechanism of action, quantitative antiviral potency, and the experimental methodologies used in its evaluation.

### **Metabolic Activation of the Prodrug**

AT-527 is a double prodrug of a guanosine nucleotide analog designed to efficiently deliver the active metabolite, AT-9010, into target cells.[4] The metabolic activation of AT-527 is a multistep intracellular process involving several host enzymes. The putative metabolic pathway begins with the hydrolysis of the phosphoramidate moiety.[5][6] This process is catalyzed by human cathepsin A (CatA) and/or carboxylesterase 1 (CES1), which leads to the formation of an L-alanyl intermediate. Subsequently, the amino acid moiety is cleaved by the histidine triad nucleotide-binding protein 1 (HINT1).[5][6] The resulting monophosphate metabolite is then further phosphorylated by host kinases to the active triphosphate form, AT-9010.[4]





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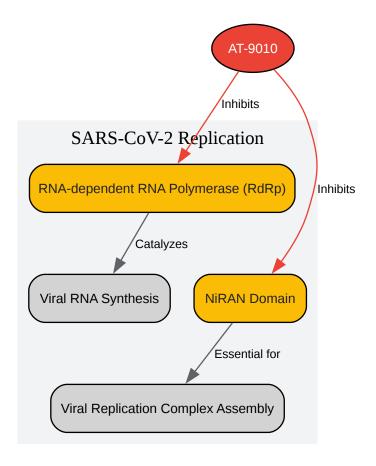
Metabolic activation pathway of the prodrug AT-527 to its active triphosphate form, AT-9010.

## **Dual Mechanism of Action Against SARS-CoV-2**

AT-9010 exhibits a dual mechanism of action against the SARS-CoV-2 replication machinery by targeting two essential enzymatic activities of the viral RNA-dependent RNA polymerase (RdRp), also known as nsp12.

- RdRp Inhibition via Chain Termination: AT-9010 acts as a competitive substrate for the
  natural guanosine triphosphate (GTP) for incorporation into the nascent viral RNA strand by
  the RdRp. Upon incorporation, the modified sugar moiety of AT-9010 prevents the addition of
  the next nucleotide, leading to immediate chain termination of viral RNA synthesis.
- NiRAN Domain Inhibition: AT-9010 also binds to the N-terminal nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domain of nsp12. This binding inhibits the nucleotidyltransferase activity of the NiRAN domain, which is essential for viral replication.





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Dual inhibitory action of AT-9010 on the SARS-CoV-2 RdRp and NiRAN domains.

## **Quantitative Data on Antiviral Activity**

The following tables summarize the key quantitative data from preclinical studies of AT-527 and its active metabolite, AT-9010.



Compou	Assay	Cell Line	Virus	EC50 (μM)	EC90 (μM)	CC50 (μM)	Selectivit y Index (CC50/E C50)	
AT-511	Cytopathi c Effect (CPE)	BHK-21	HCoV- 229E	1.8 ± 0.3	-	>100	>55	
AT-511	Antiviral Assay	Normal Human Airway Epithelial Cells	SARS- CoV-2	-	0.47	>100	>212	
Compound	Cell Line		Incubation Concentration (μΜ)		Intracellular 9010 Concentration (µM)	Half-	·life (hours)	
AT-511	Normal Human Bronchial Epithelial Cells		10		698 ± 15	± 15 ≥ 38		
AT-511	Normal Human Nasal Epithelial Cells		10		236 ± 14	± 14 ≥ 38		
AT-511	MRC-5 (Human Lung Fibroblast)		10		Minimal formation	Not Determined		
AT-511	Huh-7		10		182 ± 6 (pmol/106 ce	Not [	Not Determined	

# **Experimental Protocols**In Vitro Antiviral Activity Assays



Cytopathic Effect (CPE) Assay (for HCoV-229E): Baby hamster kidney (BHK-21) cells were acutely infected with HCoV-229E and concurrently treated with serial dilutions of AT-511. After a 3-day incubation period, the concentration of the compound required to inhibit the virus-induced cytopathic effect by 50% (EC50) was determined. Cytotoxicity (CC50) was assessed in parallel by treating uninfected cells with the compound and measuring cell viability using a neutral red uptake assay.[4]

SARS-CoV-2 Antiviral Assay in Human Airway Epithelial (HAE) Cells: Normal human airway epithelial cells were used to assess the antiviral activity of AT-511 against SARS-CoV-2. The concentration of the compound that inhibited viral replication by 90% (EC90) was determined. Cytotoxicity was also evaluated in these cells.[2]

#### **Intracellular Metabolite Formation Studies**

Primary human cells from the respiratory tract, including normal human bronchial and nasal epithelial cells, as well as cell lines like MRC-5 and Huh-7, were incubated with 10  $\mu$ M of AT-511.[4] Following an incubation period (e.g., 8 hours), the cells were harvested, and intracellular concentrations of the active triphosphate metabolite, AT-9010, were quantified using an appropriate analytical method, likely liquid chromatography-mass spectrometry (LC-MS/MS). The half-life of intracellular AT-9010 was also determined in the primary respiratory cells.[2][4]

## RNA-dependent RNA Polymerase (RdRp) Inhibition Assay

While a specific protocol for AT-9010 is not detailed in the provided results, a general approach for assessing RdRp inhibition by nucleotide analogs involves a primer extension assay.[7]

- Assay Principle: A fluorescently labeled RNA primer is annealed to a longer RNA template.
   The SARS-CoV-2 RdRp complex (nsp12, nsp7, and nsp8) is added along with a mixture of natural nucleotide triphosphates (NTPs) and the inhibitor (AT-9010).
- Procedure: The polymerase reaction is allowed to proceed for a defined period. The reaction
  is then stopped, and the RNA products are denatured and separated by size using gel
  electrophoresis (e.g., urea-PAGE).



 Data Analysis: The extent of primer extension in the presence of the inhibitor is compared to the control (no inhibitor). A reduction in the synthesis of full-length product and the appearance of shorter, terminated products indicate inhibition of the RdRp. The concentration of the inhibitor that reduces enzyme activity by 50% (IC50) can be calculated.

#### **NiRAN Domain Inhibition Assay**

The inhibitory activity of AT-9010 on the NiRAN domain can be assessed through various biochemical assays, such as a thermal shift stability assay or an nsp9 RNAylation inhibition assay.[8]

- Thermal Shift Stability Assay: The principle is that ligand binding stabilizes the protein, leading to an increase in its melting temperature (Tm). The SARS-CoV-2 nsp12 protein is incubated with the test compound (AT-9010), and the change in Tm (ΔTm) is measured using a technique like differential scanning fluorimetry. An increase in Tm indicates binding of the compound to the protein.
- nsp9 RNAylation Inhibition Assay: The NiRAN domain catalyzes the transfer of a nucleotide
  to the N-terminus of the nsp9 protein (RNAylation). The assay involves incubating nsp12,
  nsp9, and a triphosphorylated RNA oligomer in the presence of varying concentrations of the
  inhibitor (AT-9010). The reaction products are then analyzed by SDS-PAGE to observe the
  shift in the molecular weight of nsp9 upon RNAylation. A decrease in the RNAylated nsp9
  product indicates inhibition of the NiRAN domain.

### Conclusion

The preclinical data for **AT-9010 tetrasodium**, the active metabolite of bemnifosbuvir (AT-527), demonstrates a potent and dual-mechanism of action against SARS-CoV-2. It effectively inhibits the viral RNA-dependent RNA polymerase and the NiRAN domain, leading to the termination of viral RNA synthesis. The prodrug, AT-527, facilitates the efficient intracellular delivery of AT-9010, achieving high and sustained concentrations in primary human airway epithelial cells, a key site of SARS-CoV-2 infection. These favorable preclinical characteristics have supported its clinical development as a potential oral antiviral therapy.



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